molecular formula C10H15BO5 B14863606 2-(2,2-Dimethoxyethoxy)phenylboronic acid

2-(2,2-Dimethoxyethoxy)phenylboronic acid

Cat. No.: B14863606
M. Wt: 226.04 g/mol
InChI Key: UJNLZKXPROXZFX-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2-(2,2-dimethoxyethoxy) substituent. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(2,2-dimethoxyethoxy) substituents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to its 2-(2,2-dimethoxyethoxy) substituent, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C10H15BO5

Molecular Weight

226.04 g/mol

IUPAC Name

[2-(2,2-dimethoxyethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-6-4-3-5-8(9)11(12)13/h3-6,10,12-13H,7H2,1-2H3

InChI Key

UJNLZKXPROXZFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCC(OC)OC)(O)O

Origin of Product

United States

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